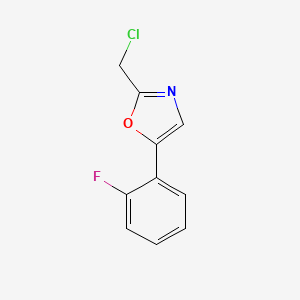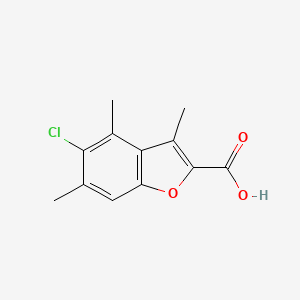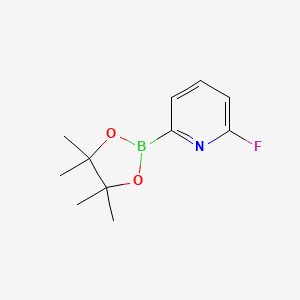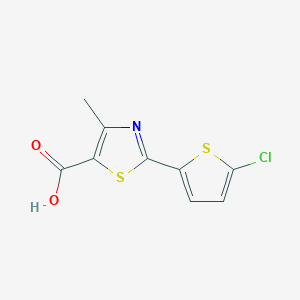![molecular formula C11H7F3N2O2 B1454063 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1152815-38-7](/img/structure/B1454063.png)
1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Trifluoromethyl groups (CF3) are often used in medicinal chemistry due to their ability to enhance biological activity and increase chemical or metabolic stability .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines . Additionally, trifluoromethyl groups can be introduced using various methods, such as the reaction with trifluoromethyl-containing reagents .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including reactions with electrophiles at the nitrogen atoms, substitutions at the carbon atoms, and more . The trifluoromethyl group is generally stable under a variety of conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, pyrazoles are stable, aromatic compounds. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is known to enhance the pharmacological properties of drugs. It can improve drug potency, stability, and bioavailability. For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Antimicrobial Agents
Compounds with the trifluoromethyl group have shown potential as antimicrobial agents. They can be effective against a range of microorganisms, including bacteria and fungi. For example, 5-Trifluoromethyl-2-formylphenylboronic acid has demonstrated moderate action against Candida albicans and higher activity against Aspergillus niger .
Agricultural Chemicals
The structural motif of 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole is found in fipronil, a broad-spectrum parasiticide used in agriculture. This demonstrates the compound’s potential application in developing new pesticides or herbicides with enhanced efficacy .
Antithrombotic and Anti-inflammatory Research
The trifluoromethylphenyl group is utilized in synthesizing potential antithrombotics and lipoxygenase inhibitors. These applications are crucial in the development of treatments for cardiovascular diseases and inflammatory conditions .
Neuropharmacology
Compounds with the trifluoromethylphenyl structure have been studied for their effects on the central nervous system. For example, they have been investigated as nitric oxide synthase inhibitors, which have implications in treating depression and stress-related syndromes .
Medicinal Chemistry and Drug Design
The trifluoromethylphenyl moiety is significant in medicinal chemistry, where it is used to design molecules with potential therapeutic applications. Its presence in a compound can influence the interaction with biological targets, enhancing the efficacy of the drug.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been involved in the trifluoromethylation of carbon-centered radical intermediates , which could suggest a potential interaction with its targets.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biological activities . These activities suggest that the compound could potentially interact with various biochemical pathways.
Pharmacokinetics
It’s important to note that the solubility of a compound in different solvents can significantly impact its bioavailability
Result of Action
Similar compounds, such as 1-[2-(trifluoromethyl)phenyl]imidazole, have been found to have potent nitric oxide synthase inhibitory activity . This suggests that 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid could potentially have similar effects.
Action Environment
It’s worth noting that the stability of a compound can be affected by factors such as temperature and the presence of nitrogen . Therefore, these factors could potentially influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-9(7)16-6-5-8(15-16)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKJYXSEXJVTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1152815-38-7 | |
| Record name | 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)

![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)

![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)
